1-methoxycyclopentane-1-carboxamide 1-methoxycyclopentane-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14227337
InChI: InChI=1S/C7H13NO2/c1-10-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H2,8,9)
SMILES:
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

1-methoxycyclopentane-1-carboxamide

CAS No.:

Cat. No.: VC14227337

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

1-methoxycyclopentane-1-carboxamide -

Specification

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name 1-methoxycyclopentane-1-carboxamide
Standard InChI InChI=1S/C7H13NO2/c1-10-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H2,8,9)
Standard InChI Key LRPBPVNENAUSFZ-UHFFFAOYSA-N
Canonical SMILES COC1(CCCC1)C(=O)N

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The IUPAC name 1-methoxycyclopentane-1-carboxamide explicitly defines its structure: a cyclopentane ring with a methoxy group and a carboxamide moiety bonded to the first carbon. The molecular formula C₇H₁₃NO₂ corresponds to a monocyclic framework with moderate polarity due to the electronegative oxygen and nitrogen atoms.

Stereochemical Considerations

Stereoisomerism is a critical aspect of this compound. For instance, the related stereoisomer (1R,2R)-2-methoxycyclopentane-1-carboxamide (PubChem CID 55289507) demonstrates how spatial arrangement influences physicochemical behavior . The parent compound’s planar carboxamide group and tetrahedral methoxy-bearing carbon create opportunities for chiral resolution, though specific enantiomeric data remain understudied.

Computational and Experimental Data

  • TPSA (Topological Polar Surface Area): 52.32 Ų, indicating moderate solubility in polar solvents .

  • LogP: 0.43, suggesting hydrophilic tendencies .

  • Hydrogen Bonding: Two acceptors (amide oxygen and methoxy oxygen) and one donor (amide NH) .

Synthesis and Manufacturing

Synthetic Routes

1-Methoxycyclopentane-1-carboxamide is typically synthesized via amide formation from its corresponding carboxylic acid or acyl chloride. Key methods include:

Carboxylic Acid to Carboxamide

The precursor 1-methoxycyclopentanecarboxylic acid undergoes amidation using ammonia or ammonium salts in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Acyl Chloride Aminolysis

Reaction of 1-methoxycyclopentane-1-carbonyl chloride (CAS 73555-14-3) with aqueous ammonia yields the carboxamide. This method, employing thionyl chloride (SOCl₂) for chlorination, is favored for high purity:

1-Methoxycyclopentanecarboxylic acid+SOCl21-Methoxycyclopentane-1-carbonyl chlorideNH31-Methoxycyclopentane-1-carboxamide\text{1-Methoxycyclopentanecarboxylic acid} + \text{SOCl}_2 \rightarrow \text{1-Methoxycyclopentane-1-carbonyl chloride} \xrightarrow{\text{NH}_3} \text{1-Methoxycyclopentane-1-carboxamide}

Industrial-Scale Production

Industrial processes optimize yield through continuous flow reactors, minimizing side reactions like over-chlorination. Purification involves recrystallization from ethanol or acetonitrile, achieving >95% purity .

Physicochemical Properties

Thermal Stability

  • Melting Point: Data unspecified, but analogous carboxamides (e.g., cyclohexane derivatives) typically melt between 120–150°C.

  • Boiling Point: Estimated at 280–300°C based on molecular weight and polarity.

Solubility Profile

  • Polar Solvents: Soluble in DMSO, DMF, and ethanol .

  • Nonpolar Solvents: Poor solubility in hexane or toluene.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

  • NMR (¹H): δ 1.5–2.0 ppm (cyclopentane CH₂), δ 3.3 ppm (OCH₃), δ 6.2 ppm (NH₂) .

Chemical Reactivity and Derivatives

Hydrolysis Reactions

The carboxamide group hydrolyzes under acidic or basic conditions to form 1-methoxycyclopentanecarboxylic acid:

C₇H₁₃NO₂+H₂OH⁺/OH⁻C₇H₁₂O₃+NH₃\text{C₇H₁₃NO₂} + \text{H₂O} \xrightarrow{\text{H⁺/OH⁻}} \text{C₇H₁₂O₃} + \text{NH₃}

Functionalization at the Amide Nitrogen

Alkylation or acylation of the amide nitrogen produces derivatives like N-methyl-1-methoxycyclopentane-1-carboxamide (CAS 130159746) , which are explored for enhanced bioavailability in drug design.

Methoxy Group Reactivity

Demethylation using BBr₃ yields 1-hydroxycyclopentane-1-carboxamide, a potential intermediate for polycyclic compounds .

Applications in Scientific Research

Pharmaceutical Intermediate

The carboxamide moiety is a common pharmacophore in kinase inhibitors and protease antagonists. Derivatives of 1-methoxycyclopentane-1-carboxamide are screened for COX-2 inhibition and anticancer activity, though specific data are proprietary.

Catalysis and Materials Science

Silver-catalyzed C–H functionalization methodologies, as reported in PMC studies , utilize structurally similar carboxamides to synthesize heterocycles. The methoxy group’s electron-donating effects stabilize transition states in cross-coupling reactions.

Supramolecular Chemistry

The planar amide group facilitates hydrogen bonding in crystal engineering, enabling the design of metal-organic frameworks (MOFs) with tunable porosity .

Comparative Analysis with Related Compounds

CompoundCAS NumberMolecular FormulaKey DifferencesApplications
1-Methoxycyclopentane-1-carboxamide1132879-50-5C₇H₁₃NO₂Parent compoundDrug intermediates, MOFs
(1R,2R)-2-Methoxycyclopentane-1-carboxamide55289507C₇H₁₃NO₂Chiral centersAsymmetric synthesis
N-Methyl-1-(methylamino)cyclopentane-1-carboxamide130159746C₈H₁₆N₂OAlkylated amideBioactive molecule design

Future Research Directions

  • Enantioselective Synthesis: Developing chiral catalysts for stereocontrolled production.

  • Drug Discovery: High-throughput screening against neurodegenerative and inflammatory targets.

  • Green Chemistry: Solvent-free amidation using mechanochemical methods.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator